1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one involves several steps. One common method includes the reaction of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde with an appropriate reagent to form the desired ketone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules . The ketone group can also undergo various chemical transformations, influencing the compound’s reactivity and interactions . Detailed studies on the exact molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one can be compared to other similar compounds, such as:
2-Hydroxy-2-methylpropiophenone: This compound has a similar structure but differs in the position and type of substituents on the aromatic ring.
2-Hydroxy-5-methoxyphenyl ethanone: This compound has a methoxy group instead of the 2-methylbutan-2-yl group.
Properties
IUPAC Name |
1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-13(3,4)10-6-7-12(15)11(8-10)9(2)14/h6-8,15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZUEEGELCWTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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